(2-Amino-5-methylphenyl)(phenyl)methanol
Overview
Description
(2-Amino-5-methylphenyl)(phenyl)methanol is an organic compound with the molecular formula C14H15NO. It features an amino group, a methyl group, and a hydroxyl group attached to a phenyl ring, making it a versatile molecule in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-methylphenyl)(phenyl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of (2-Amino-5-methylphenyl)(phenyl)methanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and reaction conditions can be optimized for cost-effectiveness and yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-methylphenyl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form amines or other derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(2-Amino-5-methylphenyl)(phenyl)methanol has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with desired properties.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for exploring biological activities such as enzyme inhibition or receptor binding.
Materials Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Amino-5-methylphenyl)(phenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and hydroxyl groups allows for hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
(2-Amino-5-chlorophenyl)(phenyl)methanol: Similar structure but with a chlorine atom instead of a methyl group.
(2-Amino-5-methylphenyl)(phenyl)methanone: The ketone analog of the compound.
(2-Amino-5-methylphenyl)(phenyl)methane: The fully reduced analog without the hydroxyl group.
Properties
IUPAC Name |
(2-amino-5-methylphenyl)-phenylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-7-8-13(15)12(9-10)14(16)11-5-3-2-4-6-11/h2-9,14,16H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGHBTFPMINONZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386400 | |
Record name | (2-amino-5-methylphenyl)(phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30386400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156261-32-4 | |
Record name | (2-amino-5-methylphenyl)(phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30386400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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